molecular formula C7H15NO2 B1652193 (S)-(6,6-Dimethylmorpholin-2-yl)methanol CAS No. 1400589-79-8

(S)-(6,6-Dimethylmorpholin-2-yl)methanol

Cat. No.: B1652193
CAS No.: 1400589-79-8
M. Wt: 145.20
InChI Key: UIJHJZKEAMDADZ-LURJTMIESA-N
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Description

(S)-(6,6-Dimethylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C7H15NO2 It is a derivative of morpholine, characterized by the presence of a hydroxymethyl group at the second position and two methyl groups at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the hydroxymethyl group and the methyl groups. One common method involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(6,6-Dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

(S)-(6,6-Dimethylmorpholin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-(6,6-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-(6,6-Dimethylmorpholin-2-yl)methanol: The enantiomer of the compound, differing in stereochemistry.

    6,6-Dimethylmorpholine: Lacks the hydroxymethyl group.

    2-Morpholinylmethanol: Lacks the methyl groups at the sixth position.

Uniqueness

(S)-(6,6-Dimethylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions in biological systems, making it valuable in research and pharmaceutical development.

Properties

IUPAC Name

[(2S)-6,6-dimethylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJHJZKEAMDADZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296746
Record name (2S)-6,6-Dimethyl-2-morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400589-79-8
Record name (2S)-6,6-Dimethyl-2-morpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400589-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-6,6-Dimethyl-2-morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(6,6-Dimethylmorpholin-2-yl)methanol
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(S)-(6,6-Dimethylmorpholin-2-yl)methanol
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(S)-(6,6-Dimethylmorpholin-2-yl)methanol
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(S)-(6,6-Dimethylmorpholin-2-yl)methanol
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